Dubinidine
Overview
Description
However, to provide an example of how such a request might be addressed using information from scientific research, let's consider a general approach based on the results obtained for related complex natural product syntheses. While "Dubinidine" appears not to be recognized, the process and types of analyses you're interested in are common in the synthesis and study of complex organic molecules.
Introduction to Complex Organic Molecule Synthesis The synthesis of complex organic molecules, such as natural products, involves multiple steps including the design of a synthetic route, execution of chemical reactions, and purification of the final product. These processes are crucial for understanding the biological function and potential applications of the compounds.
Synthesis Analysis For complex molecules, synthesis often involves creating a specific molecular skeleton through a series of reactions. For example, the total syntheses of leuconodine B, melodinine E, and leuconoxine have been achieved via oxidative cyclic aminal formation and diastereoselective ring-closing metathesis, demonstrating a divergent route to the diazafenestrane skeleton from indole-3-acetamide derivatives (Umehara, Ueda, & Tokuyama, 2014).
Scientific Research Applications
Structural Study of Alkaloids : Dubinidine, along with dubinine, is used in mass spectrometry studies to examine the structure of isodubinidine and its fragmentation patterns (Bessonova et al., 1970).
Characterization of Activated Carbon : The Dubinin-Astakhov approach, related to dubinidine, is utilized to determine the pore size diameter of activated carbon, while the Dubinin-Radushkevich method evaluates the micropore volume of activated carbon (Ceyhan et al., 2013).
Ion Exchange Systems : The Dubinin–Astakhov adsorption isotherm is employed in ion exchange systems for determining adsorption energy and heterogeneity parameters (Inglezakis, 2007).
Pharmacological Research : Dubinidine is identified as a novel alkaloid in Haplophyllum griffithianum, a plant with potential therapeutic applications (Kodirova et al., 2011).
Nicotinic Binding Studies : Dubinidine analogues, like diazine analogues of DUB-165, have been studied for their binding affinity in nicotinic acetylcholine receptor (nAChR) subtypes (Gohlke et al., 2002).
Alkaloid Transformation Studies : Research on dubinidine methiodide has shown its interaction with ammonia solution and pyridine, leading to dihydrofuran ring opening and dequaternization (Bessonova et al., 1993).
Extraction and Isolation Techniques : Dubinidine has been successfully isolated from plant extracts using specific techniques, contributing to the study of natural product chemistry and pharmacology (Avazmukhamedov et al., 1966; Bogomolov et al., 1966).
Adsorption Studies on Porous Carbons : The adsorption of iodine on activated carbons, as predicted by the Dubinin theory of adsorption, is not limited to monolayer coverage (Hill & Marsh, 1968).
properties
IUPAC Name |
2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETGEQWGGLFVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331995 | |
Record name | Dubinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dubinidine | |
CAS RN |
22964-77-8 | |
Record name | 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22964-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dubinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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